2-(o-Tolyl)chroman
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Overview
Description
2-(o-Tolyl)chroman is a chemical compound belonging to the class of chromanes, which are benzopyran derivatives. Chromanes are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 2-(o-Tolyl)chroman can be achieved through various methods. One common synthetic route involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using modularly designed organocatalysts. This reaction proceeds via a domino Michael/hemiacetalization reaction followed by oxidation and dehydroxylation . Another method includes the Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and Mitsunobu cyclization .
Chemical Reactions Analysis
2-(o-Tolyl)chroman undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chroman-2-ones.
Reduction: Reduction reactions can convert chroman-2-ones back to chromanes.
Substitution: The hydroxyl group in chroman-2-ols can be substituted by primary or secondary amines or benzyl carbamate fragments.
Common reagents used in these reactions include boron trifluoride diethyl etherate, triethylsilane, and acetic acid . Major products formed from these reactions include functionalized chroman-2-ones and chromanes .
Scientific Research Applications
2-(o-Tolyl)chroman and its derivatives have numerous scientific research applications:
Chemistry: Used as intermediates in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(o-Tolyl)chroman involves its interaction with various molecular targets and pathways. For instance, it can inhibit protein kinases and aldose reductase, thereby affecting cellular signaling and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its biological activity.
Comparison with Similar Compounds
2-(o-Tolyl)chroman can be compared with other similar compounds such as chroman-2-ones, chroman-4-ones, and chroman-2-ols. These compounds share the chromane scaffold but differ in their functional groups and biological activities. For example:
Chroman-2-ones: Known for their antineoplastic and antiherpetic activities.
Chroman-4-ones: Exhibit diverse biological activities, including anticancer and anti-inflammatory effects.
Chroman-2-ols: Used as key intermediates in organic synthesis and exhibit anti-inflammatory and anticancer activities.
Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.
Properties
Molecular Formula |
C16H16O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(2-methylphenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C16H16O/c1-12-6-2-4-8-14(12)16-11-10-13-7-3-5-9-15(13)17-16/h2-9,16H,10-11H2,1H3 |
InChI Key |
KMVPIBPHJUGXCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CCC3=CC=CC=C3O2 |
Origin of Product |
United States |
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